molecular formula C14H14IN B14644267 N-Benzyl-1-(2-iodophenyl)methanamine CAS No. 56008-40-3

N-Benzyl-1-(2-iodophenyl)methanamine

Cat. No.: B14644267
CAS No.: 56008-40-3
M. Wt: 323.17 g/mol
InChI Key: SUSOKQVBHXUMBN-UHFFFAOYSA-N
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Description

N-Benzyl-1-(2-iodophenyl)methanamine is an organic compound with the molecular formula C14H14IN. It is a derivative of methanamine, where the hydrogen atoms are substituted by a benzyl group and an iodophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1-(2-iodophenyl)methanamine typically involves the reaction of benzylamine with 2-iodobenzaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like ethanol or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-1-(2-iodophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Benzyl-1-(2-iodophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(2-iodophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The iodophenyl group may enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets .

Comparison with Similar Compounds

    N-Benzyl-1-(2-furyl)methanamine: Similar structure but with a furyl group instead of an iodophenyl group.

    N-Benzyl-1-(2-chlorophenyl)methanamine: Contains a chlorophenyl group instead of an iodophenyl group.

Comparison: N-Benzyl-1-(2-iodophenyl)methanamine is unique due to the presence of the iodophenyl group, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and may enhance its reactivity in certain chemical reactions compared to its chloro- and furyl-substituted analogs .

Properties

CAS No.

56008-40-3

Molecular Formula

C14H14IN

Molecular Weight

323.17 g/mol

IUPAC Name

N-[(2-iodophenyl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C14H14IN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2

InChI Key

SUSOKQVBHXUMBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2I

Origin of Product

United States

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